Suc-DL-Ala-DL-Phe-DL-Lys-AMC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “SUC-ALA-PHE-LYS-AMC” is a highly sensitive fluorogenic substrate for plasmin and gingipain K . It is used extensively in biochemical assays to measure the activity of these enzymes. The compound’s full name is N-Succinyl-Alanine-Phenylalanine-Lysine-7-amido-4-methylcoumarin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SUC-ALA-PHE-LYS-AMC involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence of amino acids .
Industrial Production Methods
Industrial production of SUC-ALA-PHE-LYS-AMC typically follows the same SPPS method but on a larger scale. The process is automated to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
SUC-ALA-PHE-LYS-AMC primarily undergoes hydrolysis reactions catalyzed by enzymes such as plasmin and gingipain K. These enzymes cleave the amide bond between lysine and 7-amido-4-methylcoumarin, releasing the fluorescent 7-amido-4-methylcoumarin .
Common Reagents and Conditions
Enzymes: Plasmin, Gingipain K
Buffers: Tris-HCl, phosphate-buffered saline (PBS)
pH 7.4, 37°CMajor Products
The major product formed from the enzymatic hydrolysis of SUC-ALA-PHE-LYS-AMC is 7-amido-4-methylcoumarin, which exhibits strong fluorescence .
Scientific Research Applications
SUC-ALA-PHE-LYS-AMC is widely used in scientific research for the following applications:
Biochemistry: Used as a substrate to measure the activity of plasmin and gingipain K in various assays.
Molecular Biology: Employed in studies involving protease activity and inhibition.
Medicine: Utilized in diagnostic assays to detect protease activity in clinical samples.
Industry: Applied in the development of protease inhibitors and other therapeutic agents.
Mechanism of Action
The mechanism of action of SUC-ALA-PHE-LYS-AMC involves its cleavage by specific proteases such as plasmin and gingipain K. These enzymes recognize the peptide sequence and hydrolyze the amide bond, releasing the fluorescent 7-amido-4-methylcoumarin. This fluorescence can be measured to determine the enzyme activity .
Comparison with Similar Compounds
Similar Compounds
ALA-PHE-LYS-AMC: Another fluorogenic substrate used for measuring plasmin activity.
ALA-PHE-LYS-EACA: A peptide derivative with similar inhibitory activity against plasmin.
Uniqueness
SUC-ALA-PHE-LYS-AMC is unique due to its high sensitivity and specificity for plasmin and gingipain K. Its fluorogenic properties make it an excellent choice for real-time monitoring of enzyme activity in various assays .
Properties
Molecular Formula |
C32H39N5O8 |
---|---|
Molecular Weight |
621.7 g/mol |
IUPAC Name |
4-[[1-[[1-[[6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C32H39N5O8/c1-19-16-29(41)45-26-18-22(11-12-23(19)26)35-31(43)24(10-6-7-15-33)36-32(44)25(17-21-8-4-3-5-9-21)37-30(42)20(2)34-27(38)13-14-28(39)40/h3-5,8-9,11-12,16,18,20,24-25H,6-7,10,13-15,17,33H2,1-2H3,(H,34,38)(H,35,43)(H,36,44)(H,37,42)(H,39,40) |
InChI Key |
GAQKKPHZOUJFMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.